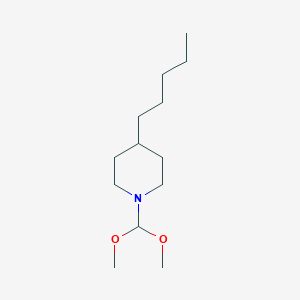
1-(Dimethoxymethyl)-4-pentylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)-4-pentylpiperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of a dimethoxymethyl group attached to the nitrogen atom and a pentyl group attached to the fourth carbon atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-pentylpiperidine typically involves the reaction of 4-pentylpiperidine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final product. The reaction conditions generally include a temperature range of 20-50°C and a reaction time of 2-4 hours.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-4-pentylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Dimethoxymethyl)-4-pentylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving piperidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-4-pentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Methoxymethyl)-4-pentylpiperidine
- 1-(Ethoxymethyl)-4-pentylpiperidine
- 1-(Dimethoxymethyl)-4-butylpiperidine
Comparison: 1-(Dimethoxymethyl)-4-pentylpiperidine is unique due to the presence of the dimethoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as improved membrane permeability and metabolic stability.
Properties
CAS No. |
89129-94-2 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-4-pentylpiperidine |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-12-8-10-14(11-9-12)13(15-2)16-3/h12-13H,4-11H2,1-3H3 |
InChI Key |
DOTOMZYNICPYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCN(CC1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


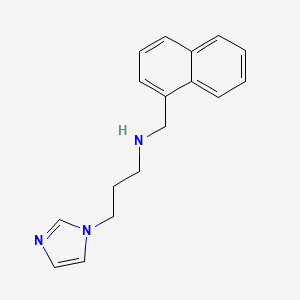
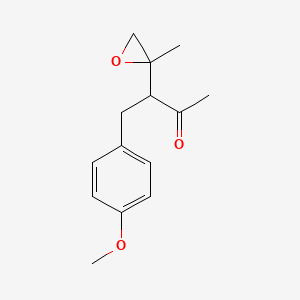
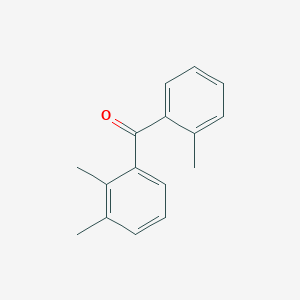
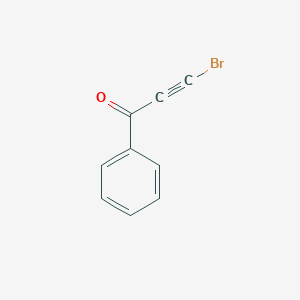
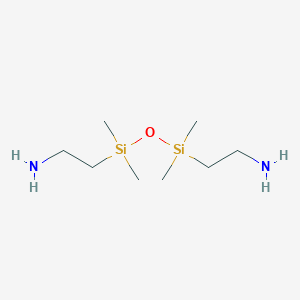
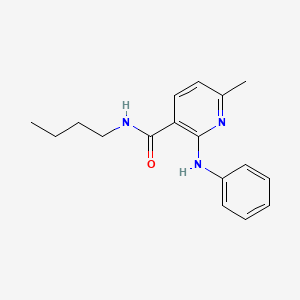
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)
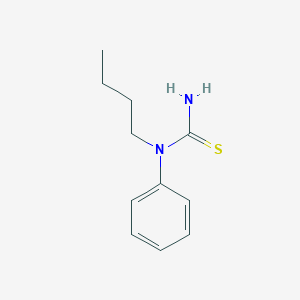

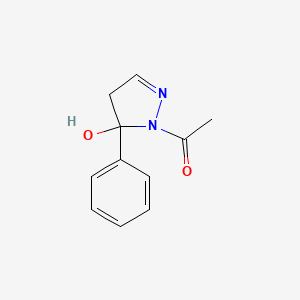
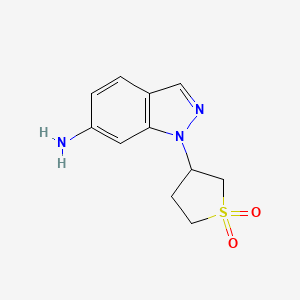
![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
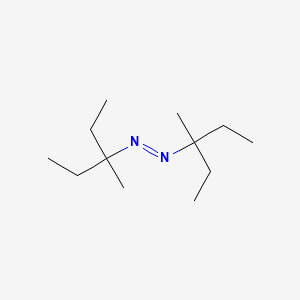
![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
